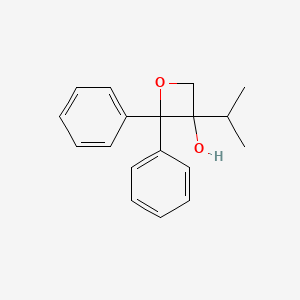
2,2-Diphenyl-3-(propan-2-yl)oxetan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Diphenyl-3-(propan-2-yl)oxetan-3-ol is a chemical compound belonging to the oxetane family. Oxetanes are four-membered cyclic ethers known for their strained ring structure, which imparts unique reactivity and properties. This particular compound features two phenyl groups and an isopropyl group attached to the oxetane ring, making it an interesting subject for various chemical studies and applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-3-(propan-2-yl)oxetan-3-ol typically involves the formation of the oxetane ring through cyclization reactions. One common method is the epoxide ring-opening reaction using trimethyloxosulfonium ylide. This reaction proceeds under moderate heating conditions and involves the initial formation of an epoxide, followed by ring expansion to form the oxetane .
Industrial Production Methods
Industrial production of oxetanes, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of reagents and catalysts is crucial to ensure high selectivity and minimal by-products .
化学反応の分析
Types of Reactions
2,2-Diphenyl-3-(propan-2-yl)oxetan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxetane ring to more stable structures like tetrahydrofuran (THF).
Substitution: The phenyl and isopropyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (Br₂, Cl₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of benzophenone derivatives.
Reduction: Conversion to tetrahydrofuran derivatives.
Substitution: Formation of substituted phenyl or isopropyl derivatives.
科学的研究の応用
2,2-Diphenyl-3-(propan-2-yl)oxetan-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying ring strain effects.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
作用機序
The mechanism of action of 2,2-Diphenyl-3-(propan-2-yl)oxetan-3-ol involves its interaction with molecular targets through its strained ring structure. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to the compound’s observed effects .
類似化合物との比較
Similar Compounds
2,2-Dimethyloxetane: Lacks the phenyl groups, resulting in different reactivity and properties.
2-Phenyl-3-(propan-2-yl)oxetan-3-ol: Contains only one phenyl group, affecting its chemical behavior.
3-(Propan-2-yl)oxetan-3-ylmethanol: Similar structure but with a hydroxymethyl group instead of phenyl groups
Uniqueness
2,2-Diphenyl-3-(propan-2-yl)oxetan-3-ol is unique due to the presence of two phenyl groups, which enhance its stability and reactivity. The combination of phenyl and isopropyl groups imparts distinct chemical properties, making it valuable for various applications in research and industry .
特性
CAS番号 |
89867-84-5 |
|---|---|
分子式 |
C18H20O2 |
分子量 |
268.3 g/mol |
IUPAC名 |
2,2-diphenyl-3-propan-2-yloxetan-3-ol |
InChI |
InChI=1S/C18H20O2/c1-14(2)17(19)13-20-18(17,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,19H,13H2,1-2H3 |
InChIキー |
FOMLMOCVHGFWOF-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1(COC1(C2=CC=CC=C2)C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



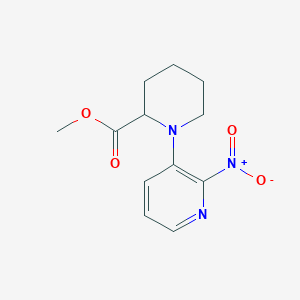
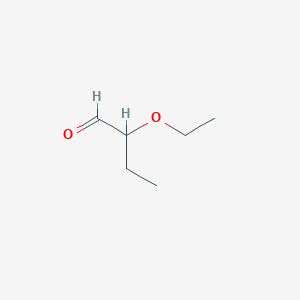

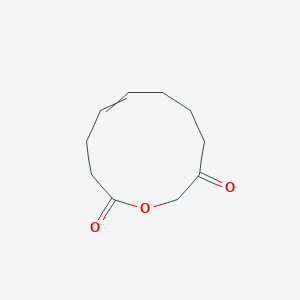
![4-Methoxy-7-[methyl(octadecyl)amino]naphthalene-1-sulfonic acid](/img/structure/B14398161.png)
![2-[(4-Methoxy-3-methylphenyl)methylamino]acetic acid;hydrochloride](/img/structure/B14398180.png)
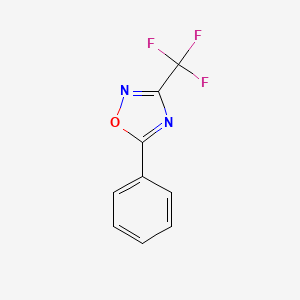
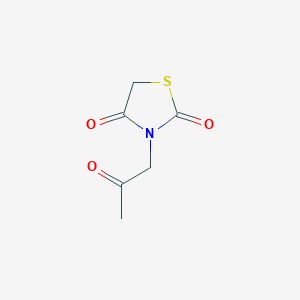
![3,5-Dibromo-4-[2-(4-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14398198.png)

![N'-{3-[2-(3-Methoxyphenyl)-2-oxoethoxy]phenyl}-N,N-dimethylurea](/img/structure/B14398210.png)
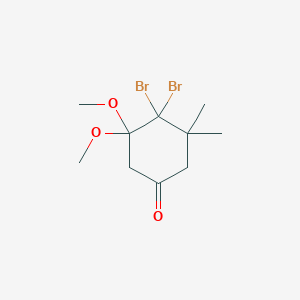
![2-[Methyl(phenyl)sulfamoyl]pentanoic acid](/img/structure/B14398220.png)
